2-(Benzylamino)-3-methoxy-3-methylbutanoic acid
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Overview
Description
2-(Benzylamino)-3-methoxy-3-methylbutanoic acid is an organic compound that features a benzylamino group, a methoxy group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-methoxy-3-methylbutanoic acid typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor, such as a halogenated butanoic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Butanoic Acid Backbone: This can be synthesized through various organic reactions, including aldol condensations and subsequent reductions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-methoxy-3-methylbutanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(Benzylamino)-3-methoxy-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and methyl groups can influence the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-3-methoxy-3-methylbutanoic acid: Lacks the benzyl group, which may affect its binding properties and biological activity.
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
2-(Benzylamino)-3-methoxy-3-methylbutanoic acid is unique due to the presence of both benzylamino and methoxy groups, which can provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(benzylamino)-3-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,17-3)11(12(15)16)14-9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVDYDODVPNFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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